molecular formula C20H23ClN2S B293160 N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

Cat. No. B293160
M. Wt: 358.9 g/mol
InChI Key: WWYWMPODXQMGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine, also known as CTI-7, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTI-7 belongs to the family of tetrahydrobenzo[c]thiophene-1,3-diimines, which are known to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is not fully understood, but it is believed to involve the modulation of several molecular targets. Studies have shown that N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been found to inhibit the activity of certain proteins, including cyclin-dependent kinases, which play a role in the development of cancer.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines, which play a role in the development of chronic inflammation. N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is its broad range of pharmacological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine. One area of focus is the development of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine derivatives with improved pharmacological properties. Another area of focus is the investigation of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine's potential as a therapeutic agent for other diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves the condensation of 4-chloroaniline and cyclohexylamine with 1,2,4,5-tetrahydrobenzo[c]thiophene-3,6-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has also been investigated for its anti-inflammatory and analgesic properties.

properties

Molecular Formula

C20H23ClN2S

Molecular Weight

358.9 g/mol

IUPAC Name

1-N-(4-chlorophenyl)-3-N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C20H23ClN2S/c21-14-10-12-16(13-11-14)23-20-18-9-5-4-8-17(18)19(24-20)22-15-6-2-1-3-7-15/h10-13,15H,1-9H2

InChI Key

WWYWMPODXQMGND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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